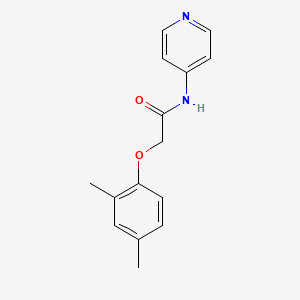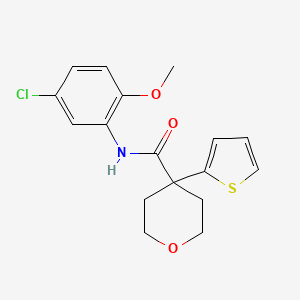![molecular formula C24H23NO4 B14156956 5-[4-[Hydroxy(diphenyl)methyl]piperidine-1-carbonyl]pyran-2-one CAS No. 840482-28-2](/img/structure/B14156956.png)
5-[4-[Hydroxy(diphenyl)methyl]piperidine-1-carbonyl]pyran-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[4-[Hydroxy(diphenyl)methyl]piperidine-1-carbonyl]pyran-2-one is a complex organic compound featuring a piperidine ring, a pyranone ring, and a hydroxy(diphenyl)methyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-[4-[Hydroxy(diphenyl)methyl]piperidine-1-carbonyl]pyran-2-one typically involves multi-step organic reactionsThe final step involves the formation of the pyranone ring through cyclization reactions under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and specific reaction conditions to facilitate the formation of the desired product. The process may also involve purification steps such as recrystallization or chromatography to isolate the compound .
Análisis De Reacciones Químicas
Types of Reactions
5-[4-[Hydroxy(diphenyl)methyl]piperidine-1-carbonyl]pyran-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form ketones or aldehydes.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield ketones, while reduction of the carbonyl group may produce alcohols .
Aplicaciones Científicas De Investigación
5-[4-[Hydroxy(diphenyl)methyl]piperidine-1-carbonyl]pyran-2-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 5-[4-[Hydroxy(diphenyl)methyl]piperidine-1-carbonyl]pyran-2-one involves its interaction with specific molecular targets. The hydroxy(diphenyl)methyl group may interact with enzymes or receptors, modulating their activity. The piperidine ring can enhance the compound’s binding affinity to its targets, while the pyranone ring may contribute to its overall stability and bioavailability .
Comparación Con Compuestos Similares
Similar Compounds
4-Hydroxy-2-quinolones: Similar in structure but with a quinolone ring instead of a pyranone ring.
Imidazole Derivatives: Share some structural features but differ in the heterocyclic ring system.
Piperidine Derivatives: Compounds with similar piperidine rings but different substituents.
Uniqueness
5-[4-[Hydroxy(diphenyl)methyl]piperidine-1-carbonyl]pyran-2-one is unique due to its combination of a piperidine ring, a pyranone ring, and a hydroxy(diphenyl)methyl group. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds .
Propiedades
Número CAS |
840482-28-2 |
|---|---|
Fórmula molecular |
C24H23NO4 |
Peso molecular |
389.4 g/mol |
Nombre IUPAC |
5-[4-[hydroxy(diphenyl)methyl]piperidine-1-carbonyl]pyran-2-one |
InChI |
InChI=1S/C24H23NO4/c26-22-12-11-18(17-29-22)23(27)25-15-13-21(14-16-25)24(28,19-7-3-1-4-8-19)20-9-5-2-6-10-20/h1-12,17,21,28H,13-16H2 |
Clave InChI |
IZWPXAQWINYRBX-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCC1C(C2=CC=CC=C2)(C3=CC=CC=C3)O)C(=O)C4=COC(=O)C=C4 |
Solubilidad |
57.3 [ug/mL] (The mean of the results at pH 7.4) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


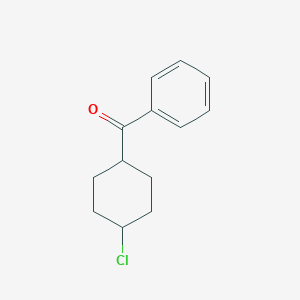

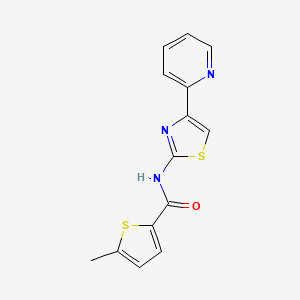
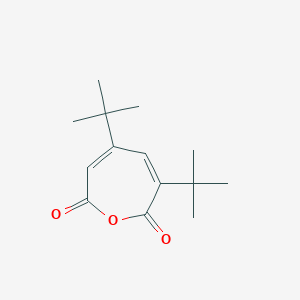

![N-[(4,6-dimethylpyrimidin-2-yl)carbamothioyl]-2-fluorobenzamide](/img/structure/B14156924.png)
![(4-(2-(5,8-Dioxaspiro[3.4]octan-2-yl)ethyl)phenyl)boronic acid](/img/structure/B14156937.png)

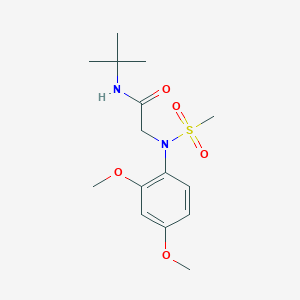
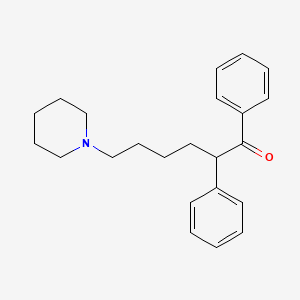
![1,5-Dihydropyrrolo[3,2-d]pyrimidine-4-thione](/img/structure/B14156959.png)
